molecular formula C21H18FNO2 B5173045 3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

Cat. No.: B5173045
M. Wt: 335.4 g/mol
InChI Key: JZEWCGAZPDRVDT-UHFFFAOYSA-N
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Description

3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is an organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a fluorobenzyl group attached to the acridine core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate typically involves the following steps:

    Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and the acridine derivative in the presence of a base such as potassium carbonate.

    Esterification: The final step involves esterification of the carboxylic acid group with an alcohol, typically under acidic conditions or using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various substituents on the fluorobenzyl group.

Scientific Research Applications

3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study the interactions of acridine derivatives with biological macromolecules such as DNA and proteins.

    Chemical Biology: It can serve as a probe to investigate cellular processes and pathways.

    Industrial Applications: The compound may find use in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity and specificity to these targets. The acridine core can intercalate into DNA, disrupting its structure and function, which is useful in anticancer and antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichlorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
  • 3,4-dimethylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

Uniqueness

3-fluorobenzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and biological activity compared to other similar compounds.

Properties

IUPAC Name

(3-fluorophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO2/c22-15-7-5-6-14(12-15)13-25-21(24)20-16-8-1-3-10-18(16)23-19-11-4-2-9-17(19)20/h1,3,5-8,10,12H,2,4,9,11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEWCGAZPDRVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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